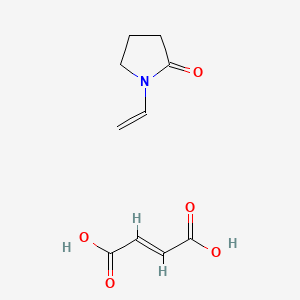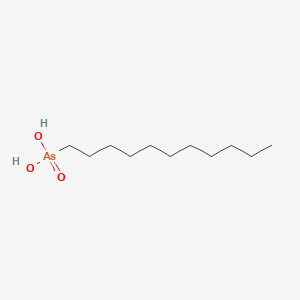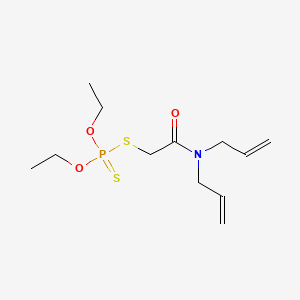
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester is a chemical compound known for its unique structure and properties. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and oxygen atoms in its molecular structure. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester typically involves the reaction of diethyl phosphorodithioate with a suitable amine and an aldehyde or ketone. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures. The reaction may also require the use of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product. Industrial production methods may also involve the use of specialized equipment and techniques to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphorodithioate.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or alcohols, and the reactions are typically carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce phosphorodithioates. Substitution reactions can result in the formation of various substituted phosphorodithioates.
Scientific Research Applications
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the formulation of lubricants, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphorodithioic acid, S-(2-(di-2-propenylamino)-2-oxoethyl) O,O-diethyl ester can be compared with other similar compounds, such as:
Phosphorothioic acid, O,O-diethyl O-(4-nitrophenyl) ester (Parathion): Both compounds contain phosphorus and sulfur atoms, but differ in their ester groups and overall structure.
Phosphorodithioic acid, S-[(5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-yl)methyl] O,O-dimethyl ester (Methidathion): This compound also belongs to the phosphorodithioate family and has similar chemical properties, but differs in its specific functional groups and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
35461-10-0 |
|---|---|
Molecular Formula |
C12H22NO3PS2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-diethoxyphosphinothioylsulfanyl-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C12H22NO3PS2/c1-5-9-13(10-6-2)12(14)11-19-17(18,15-7-3)16-8-4/h5-6H,1-2,7-11H2,3-4H3 |
InChI Key |
SYIAFSSBAJMYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


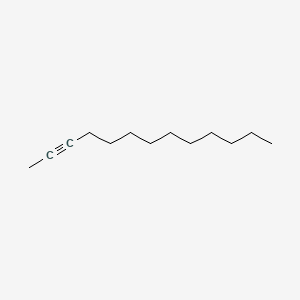
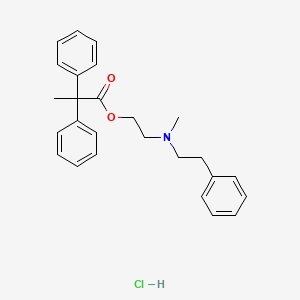


![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
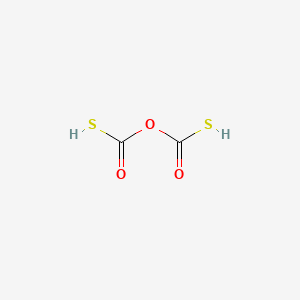
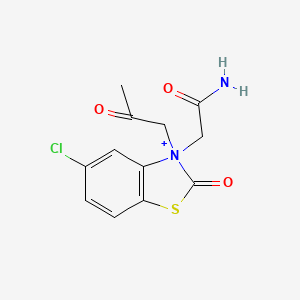
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
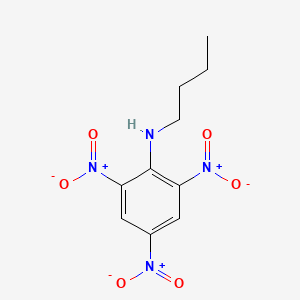
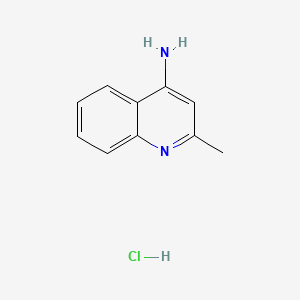
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
